molecular formula C16H14BrClF2N2O4 B8087008 (2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid;hydrochloride

(2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid;hydrochloride

Cat. No.: B8087008
M. Wt: 451.6 g/mol
InChI Key: IBCWXGJQAQXHPZ-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-213613 (hydrochloride) involves the preparation of N-[4-(2-bromo-4,5-difluorophenoxy)phenyl]-L-asparagine. The key steps include:

Industrial Production Methods

Industrial production methods for WAY-213613 (hydrochloride) are not widely documented, but the synthesis generally follows the same steps as the laboratory preparation, with optimizations for scale-up and yield improvement.

Chemical Reactions Analysis

Types of Reactions

WAY-213613 (hydrochloride) primarily undergoes:

    Substitution Reactions: Involving the replacement of functional groups.

    Coupling Reactions: For the formation of the aryl ether linkage.

Common Reagents and Conditions

Major Products

The major product formed from these reactions is N-[4-(2-bromo-4,5-difluorophenoxy)phenyl]-L-asparagine, which is then converted to its hydrochloride salt form.

Scientific Research Applications

WAY-213613 (hydrochloride) has several scientific research applications:

Mechanism of Action

WAY-213613 (hydrochloride) exerts its effects by selectively inhibiting the EAAT2 transporter. This inhibition prevents the reuptake of glutamate from the synaptic cleft, leading to increased extracellular glutamate levels. The elevated glutamate can then activate glutamate receptors, influencing synaptic transmission and plasticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WAY-213613 (hydrochloride) is unique due to its high selectivity and potency for EAAT2 over other EAAT subtypes and glutamate receptors. This selectivity makes it a valuable tool for studying the specific role of EAAT2 in various physiological and pathological processes .

Properties

IUPAC Name

(2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF2N2O4.ClH/c17-10-5-11(18)12(19)6-14(10)25-9-3-1-8(2-4-9)21-15(22)7-13(20)16(23)24;/h1-6,13H,7,20H2,(H,21,22)(H,23,24);1H/t13-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCWXGJQAQXHPZ-ZOWNYOTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)OC2=CC(=C(C=C2Br)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)C[C@@H](C(=O)O)N)OC2=CC(=C(C=C2Br)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClF2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.